molecular formula C10H8LiN3O2 B2645494 Lithium 3-cyclopropyl-3H-imidazo[4,5-b]pyridine-2-carboxylate CAS No. 2197053-90-8

Lithium 3-cyclopropyl-3H-imidazo[4,5-b]pyridine-2-carboxylate

Cat. No.: B2645494
CAS No.: 2197053-90-8
M. Wt: 209.13
InChI Key: DKSFORKPVGUZBN-UHFFFAOYSA-M
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Description

Lithium 3-cyclopropyl-3H-imidazo[4,5-b]pyridine-2-carboxylate: is a compound that belongs to the class of imidazopyridines, which are known for their diverse biological activities This compound features a unique structure with a cyclopropyl group attached to the imidazo[4,5-b]pyridine core, which is further functionalized with a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium 3-cyclopropyl-3H-imidazo[4,5-b]pyridine-2-carboxylate typically involves the following steps:

    Formation of the Imidazo[4,5-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and an imidazole precursor. Common reagents include phosphorus oxychloride (POCl₃) and ammonium acetate under reflux conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using diazomethane or a similar reagent in the presence of a catalyst such as rhodium acetate.

    Carboxylation: The carboxylate group is typically introduced through a carboxylation reaction using carbon dioxide (CO₂) under high pressure and temperature conditions.

    Lithium Salt Formation: Finally, the lithium salt is formed by neutralizing the carboxylic acid with lithium hydroxide (LiOH) in an aqueous medium.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or carboxylic acids.

    Reduction: Reduction reactions can target the imidazo[4,5-b]pyridine core, potentially converting it to dihydroimidazo[4,5-b]pyridine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Cyclopropyl ketones, carboxylic acids.

    Reduction: Dihydroimidazo[4,5-b]pyridine derivatives.

    Substitution: Various alkyl or acyl derivatives.

Scientific Research Applications

Lithium 3-cyclopropyl-3H-imidazo[4,5-b]pyridine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a modulator of biological pathways, including those involved in inflammation and cancer.

    Medicine: Explored for its therapeutic potential, particularly as a GABA receptor modulator, which could have implications for treating neurological disorders.

    Industry: Utilized in the development of new materials with specific electronic or catalytic properties.

Mechanism of Action

The mechanism of action of Lithium 3-cyclopropyl-3H-imidazo[4,5-b]pyridine-2-carboxylate involves its interaction with molecular targets such as GABA receptors. By binding to these receptors, it can modulate their activity, leading to changes in neuronal signaling. This modulation can affect various pathways involved in neurological and inflammatory processes.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-b]pyridine: The parent compound without the cyclopropyl and carboxylate groups.

    Cyclopropyl-imidazoles: Compounds with a cyclopropyl group attached to an imidazole ring.

    Lithium salts of other heterocycles: Such as lithium 2-pyridylcarboxylate.

Uniqueness

Lithium 3-cyclopropyl-3H-imidazo[4,5-b]pyridine-2-carboxylate is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the cyclopropyl group enhances its stability and reactivity, while the lithium counterion improves its solubility and potential for biological activity.

This compound’s unique structure and properties make it a valuable subject for ongoing research in various scientific fields.

Properties

IUPAC Name

lithium;3-cyclopropylimidazo[4,5-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2.Li/c14-10(15)9-12-7-2-1-5-11-8(7)13(9)6-3-4-6;/h1-2,5-6H,3-4H2,(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSFORKPVGUZBN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1CC1N2C3=C(C=CC=N3)N=C2C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8LiN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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